Methfuroxam (CAS 28730-17-8) is a first-generation furan-carboxamide and a specific succinate dehydrogenase inhibitor (SDHI). Structurally distinguished by its 2,4,5-trimethyl-substituted furan ring linked to a phenyl ring via an amide bond, it was originally developed to target Basidiomycetes pathogens. Today, its primary procurement value lies in its role as a highly specific analytical standard. It is utilized in environmental photochemistry as a model compound for singlet oxygen reactivity [1] and in agricultural pathology to map cross-resistance profiles (sdhB/sdhD mutations) against newer, broad-spectrum SDHIs [2].
Substituting Methfuroxam with other first-generation SDHIs like Carboxin or structurally similar furan-carboxamides like Fenfuram compromises experimental integrity. Fenfuram possesses only a single methyl group on the furan ring, which alters its electron density and significantly reduces its singlet oxygen reactivity in photochemical degradation models [1]. Conversely, Carboxin utilizes an oxathiin ring rather than a furan core, fundamentally changing its lipophilicity (Log P) and baseline binding kinetics in mutant SDH enzyme assays [2]. For researchers mapping precise structure-activity relationships (SAR) or environmental degradation pathways, the exact 2,4,5-trimethylfuran architecture of Methfuroxam provides a non-interchangeable baseline.
In environmental photochemistry assays evaluating indirect photodegradation, the furan ring substitution pattern dictates reactivity. Methfuroxam, featuring a 2,4,5-trimethylfuran core, exhibits a triplet quenching rate constant of (3.4 ± 0.2) × 10^8 L mol–1 s–1 when evaluated with the model sensitizer 3MAP. In contrast, the mono-methylated analog Fenfuram yields a significantly lower rate constant of (1.39 ± 0.08) × 10^8 L mol–1 s–1 [1]. This ~2.4-fold enhancement in reactivity confirms that the tri-methylated furan moiety is highly susceptible to singlet oxygen, providing a distinct kinetic profile.
| Evidence Dimension | Triplet quenching rate constant (kA3MAP) |
| Target Compound Data | (3.4 ± 0.2) × 10^8 L mol–1 s–1 |
| Comparator Or Baseline | Fenfuram (1.39 ± 0.08 × 10^8 L mol–1 s–1) |
| Quantified Difference | 2.4-fold higher quenching rate for Methfuroxam |
| Conditions | UVA irradiation with 3-methoxyacetophenone (3MAP) sensitizer |
Procurement of Methfuroxam is critical for water treatment and photochemistry labs requiring a highly reactive, structurally defined furan standard to calibrate singlet oxygen degradation models.
The structural shift from an oxathiin ring to a tri-methylated furan ring significantly alters the compound's solvation requirements. Methfuroxam demonstrates a high lipophilicity with a Log P of 3.16 and a low aqueous solubility of approximately 10.0 to 24.2 mg/L at 20 °C [1]. In comparison, the structural baseline Carboxin is notably more hydrophilic, possessing a Log P of ~2.14 and a water solubility of ~147 mg/L. Consequently, standard aqueous buffers are insufficient for Methfuroxam; stock solutions must be prepared in organic solvents such as acetone, chloroform, or DMF (solubility >200 g/L) before serial dilution in assay media.
| Evidence Dimension | Octanol-water partition coefficient (Log P) and aqueous solubility |
| Target Compound Data | Log P 3.16; Aqueous solubility 10.0 - 24.2 mg/L |
| Comparator Or Baseline | Carboxin (Log P ~2.14; Aqueous solubility ~147 mg/L) |
| Quantified Difference | Methfuroxam is ~10-fold less water-soluble and significantly more lipophilic (+1.02 Log P units) |
| Conditions | 20 °C, pH 7 standard environmental fate parameters |
Laboratory buyers must account for these distinct partitioning properties to ensure reproducible stock formulation and to prevent precipitation in high-throughput screening assays.
Methfuroxam serves as a specific probe for mapping target-site mutations in the succinate dehydrogenase (SDH) complex of fungal pathogens. In baseline susceptibility assays against wild-type Botrytis cinerea, Methfuroxam exhibits moderate toxicity (EC50 > 7 μM) [1]. However, when tested against specific carboxamide-resistant (CarR) mutant strains, it demonstrates distinct cross-resistance profiles that differ fundamentally from newer broad-spectrum SDHIs like Boscalid (wild-type EC50 < 2.5 μM). Because Methfuroxam lacks the extended lipophilic biphenyl or pyridine structures of modern SDHIs, it isolates the binding kinetics of the core furan-carboxamide pharmacophore.
| Evidence Dimension | Baseline susceptibility (EC50) and resistance profiling |
| Target Compound Data | EC50 > 7 μM (Wild-type Botrytis cinerea) |
| Comparator Or Baseline | Boscalid (EC50 < 2.5 μM in wild-type, highly variable in mutants) |
| Quantified Difference | Methfuroxam provides a distinct, moderate-toxicity baseline that prevents the masking of subtle sdhB/sdhD mutations seen with high-affinity modern SDHIs |
| Conditions | In vitro germ tube elongation assay |
Procurement of this specific first-generation standard allows pathology labs to accurately phenotype fungal resistance mechanisms without the confounding high-affinity binding of modern commercial fungicides.
Due to its highly reactive 2,4,5-trimethylfuran core, Methfuroxam is utilized as a reference standard for evaluating indirect photodegradation pathways in natural waters. It is specifically employed to measure the competition between singlet oxygen degradation and triplet chromophoric dissolved organic matter (3CDOM*) oxidation, providing a calibrated baseline that mono-methylated analogs cannot match [1].
In agricultural pathology, Methfuroxam is procured as a diagnostic tool to phenotype field strains of Botrytis cinerea and other pathogens. Its distinct binding profile allows researchers to isolate and identify specific sdhB and sdhD target-site mutations, distinguishing true target-site resistance from multi-drug resistance (MDR) efflux mechanisms[2].
Because of its specific Log P (3.16) and distinct soil mobility profile, Methfuroxam is utilized as an analytical standard in high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. It enables environmental agencies to accurately quantify legacy furan-carboxamide residues in surface water, groundwater, and agricultural soils [3].
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